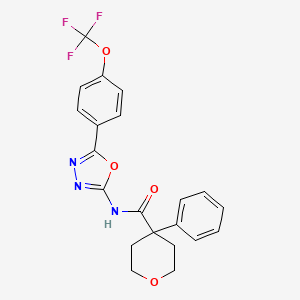

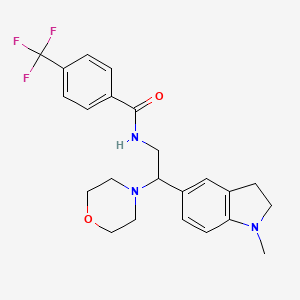

4-phenyl-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

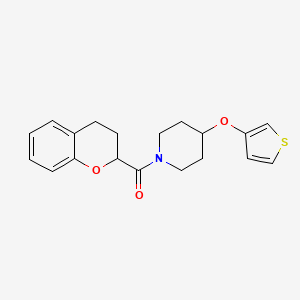

4-phenyl-N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C21H18F3N3O4 and its molecular weight is 433.387. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Analyses and Anti-tubercular Activity

Research has demonstrated the significance of oxadiazole derivatives in the field of medicinal chemistry. For instance, oxadiazole compounds have been synthesized and analyzed for their potential anti-tubercular activity. These compounds, including variants of oxadiazole, showed promising results against Mycobacterium tuberculosis, indicating their potential as anti-tuberculosis agents. Spectroscopic analyses (FT-IR, NMR) and computational studies further supported their structural integrity and stability, hinting at their utility in pharmaceutical applications (El-Azab et al., 2018).

Antiviral Activity

Oxadiazole derivatives have also been investigated for their antiviral activities. A study involving the synthesis of oxadiazole-containing compounds revealed their inhibitory action against influenza virus sialidases, underscoring the potential of these molecules in developing antiviral drugs (Smith et al., 1997).

Anticancer and Anti-inflammatory Properties

Further extending their medicinal potential, certain oxadiazole compounds have been synthesized and evaluated for their anticancer and anti-inflammatory properties. The creation of novel pyrazolopyrimidines derivatives, for example, has shown efficacy as anticancer and anti-5-lipoxygenase agents, revealing the versatile pharmacological applications of these compounds (Rahmouni et al., 2016).

Antibacterial Activity

The antimicrobial potential of oxadiazole derivatives has been explored as well. Synthesis and evaluation of novel oxadiazoles with substitutions have indicated significant antibacterial activity, showcasing the utility of these molecules in combating bacterial infections (Aghekyan et al., 2020).

Organic Light Emitting Diodes (OLEDs)

In the field of materials science, oxadiazole derivatives have found applications in the development of organic light-emitting diodes (OLEDs). Novel iridium(III) complexes bearing oxadiazol-substituted amide ligands have been synthesized, showing high efficiency and low efficiency roll-off in green phosphorescent OLEDs, which is crucial for the advancement of display and lighting technologies (Zhang et al., 2016).

Mechanism of Action

In general, the mechanism of action of a compound refers to how it interacts with its target, which could be a protein, enzyme, or cell receptor. The compound may inhibit or enhance the function of the target, leading to changes in cellular processes or pathways .

Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the product of one reaction serves as the substrate for the next reaction .

Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. These properties can affect the bioavailability of the compound, or how much of the compound reaches its site of action .

The result of action refers to the molecular and cellular effects of the compound’s interaction with its target. This could involve changes in gene expression, protein function, or cellular signaling .

The action environment refers to how environmental factors, such as temperature, pH, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

4-phenyl-N-[5-[4-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O4/c22-21(23,24)31-16-8-6-14(7-9-16)17-26-27-19(30-17)25-18(28)20(10-12-29-13-11-20)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBSOAXFVDHASH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide](/img/structure/B2557396.png)

![(E)-N-[2-(Methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-phenylethenesulfonamide](/img/structure/B2557402.png)

![Methyl 1-imino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxothiane-4-carboxylate](/img/structure/B2557405.png)

![1-[(2-Chlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2557410.png)

![N-(3-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2557413.png)

![4-methoxy-N-(2-(6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2557418.png)